molecular formula C28H30FNO2 B8461578 5H-[1]benzopyrano[4,3-c]pyridine,  8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- CAS No. 55477-16-2

5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)-

Cat. No.: B8461578
CAS No.: 55477-16-2
M. Wt: 431.5 g/mol
InChI Key: JGNOLEMBWWKEDT-UHFFFAOYSA-N
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Description

5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- is a complex organic compound that features a chromeno[4,3-c]pyridine core structure

Preparation Methods

The synthesis of 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- involves multiple steps, including the formation of the chromeno[4,3-c]pyridine core and subsequent functionalization. The synthetic routes typically involve:

    Formation of the Chromeno[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 4-fluorophenyl and pentan-2-yl groups through substitution reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions may involve hydrogenation using palladium catalysts.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.

    Major Products: Depending on the reaction, products can include various substituted derivatives of the original compound

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other chromeno[4,3-c]pyridine derivatives with different substituents. Compared to these, 5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 8-[5-(4-Chlorophenyl)pentan-2-yl]-5,5-dimethyl-10-prop-2-enoxychromeno[4,3-c]pyridine
  • 8-[5-(4-Methylphenyl)pentan-2-yl]-5,5-dimethyl-10-prop-2-enoxychromeno[4,3-c]pyridine .

Properties

CAS No.

55477-16-2

Molecular Formula

C28H30FNO2

Molecular Weight

431.5 g/mol

IUPAC Name

8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-10-prop-2-enoxychromeno[4,3-c]pyridine

InChI

InChI=1S/C28H30FNO2/c1-5-15-31-25-16-21(19(2)7-6-8-20-9-11-22(29)12-10-20)17-26-27(25)23-18-30-14-13-24(23)28(3,4)32-26/h5,9-14,16-19H,1,6-8,15H2,2-4H3

InChI Key

JGNOLEMBWWKEDT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=C(C=C1)F)C2=CC3=C(C(=C2)OCC=C)C4=C(C=CN=C4)C(O3)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,5-Dimethyl-8-[5-(4-fluorophenyl)-2-pentyl]-10-(2-propenyloxy)-5H-[1]benzopyrano[3,4-d]pyridine was prepared by reacting 5,5-dimethyl-8-[5-(4-fluorophenyl)-2-pentyl]-10-hydroxy-5H-[1]benzopyrano[3,4-d]pyridine with 2-propenyl bromide following the procedure of Example 51.
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5,5-dimethyl-8-[5-(4-fluorophenyl)-2-pentyl]-10-hydroxy-5H-[1]benzopyrano[3,4-d]pyridine
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